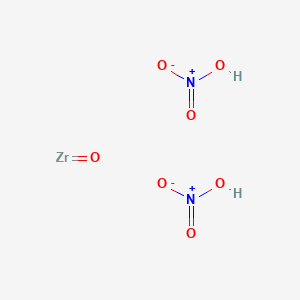
Nitric acid;oxozirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid; oxozirconium, also known as zirconyl nitrate, is a chemical compound with the formula ZrO(NO3)2. It is composed of zirconium cations and nitrate anions. This compound is known for its applications in various industries due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitric acid; oxozirconium can be synthesized using zirconium oxychloride as a precursor. The process involves the addition of epoxide in the presence of ethanol and mixed ethanol-water solutions. The effects of nitric acid and water contents on the gel formation behavior and the properties of the resulting aerogel are investigated. At a molar ratio of HNO3/ZrOCl2 of 1.0 and H2O/ZrOCl2 of 10, translucent monolithic zirconia aerogels are obtained .
Industrial Production Methods: In industrial settings, zirconium nitrate solutions are prepared by dissolving zirconium nitrate in water or other solvents to achieve the desired concentration. This method ensures the production of a homogeneous solution suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid; oxozirconium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can react with bases, resulting in the formation of metallic nitrates. For example, the reaction between potassium hydroxide and nitric acid produces potassium nitrate and water .
Common Reagents and Conditions: The extraction kinetics of zirconium into the binary mixture of tributyl phosphate and n-dodecane have been studied. Parameters such as stirring speed, temperature, specific interfacial area, and concentrations of reactants and nitric acid affect the extraction rate of zirconium .
Major Products Formed: The major products formed from these reactions include various zirconium-based compounds, such as zirconium oxide and zirconium hydroxide .
Applications De Recherche Scientifique
Nitric acid; oxozirconium has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of nitric acid; oxozirconium involves its ability to act as a catalyst in various chemical reactions. The compound’s dynamic environment at the cluster surface is key for the catalytic formation of amide bonds. This reactivity arises from the essential coordination of substrates with the zirconium catalyst, enhancing the reaction output .
Comparaison Avec Des Composés Similaires
- Zirconium (IV) oxynitrate hydrate
- Zirconium (IV) sulfate hydrate
- Zirconium (IV) hydroxide
- Zirconium (IV) oxydichloride octahydrate
Comparison: Nitric acid; oxozirconium is unique due to its high reactivity and stability in various chemical reactions. Compared to other zirconium compounds, it offers better catalytic properties and is more suitable for applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
13826-66-9 |
|---|---|
Formule moléculaire |
H2N2O7Zr |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
nitric acid;oxozirconium |
InChI |
InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |
Clé InChI |
UJVRJBAUJYZFIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Key on ui other cas no. |
13826-66-9 |
Description physique |
A solid; [MSDSonline] |
Pictogrammes |
Oxidizer; Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















